molecular formula C15H16N2O2 B7527823 methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate

methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate

Cat. No. B7527823
M. Wt: 256.30 g/mol
InChI Key: DNRXDAWSICHSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzonaphthyridine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular processes, including DNA replication, protein synthesis, and cell signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various inflammatory diseases. Additionally, this compound has been found to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations associated with its use in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its applications in certain assays. Additionally, its solubility in aqueous solutions may be limited, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate. One potential direction is to explore its potential applications in the treatment of viral infections, such as COVID-19. It has been shown to possess potent antiviral activity against several viruses, including herpes simplex virus and influenza A virus. Another direction is to investigate its potential as a scaffold for the development of novel anticancer agents. The structure-activity relationship studies may help to identify more potent and selective derivatives of this compound. Finally, the development of new synthetic methods for the preparation of this compound may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate involves a series of chemical reactions. The most common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of 2-ethyl-4-methylquinoline-3-carboxylic acid ethyl ester, which is further converted to the desired compound through a series of steps involving reduction, cyclization, and esterification.

Scientific Research Applications

Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antifungal activity against Candida albicans and Aspergillus niger.

properties

IUPAC Name

methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-11-5-3-4-6-13(11)16-14-7-8-17(9-12(10)14)15(18)19-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRXDAWSICHSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(CCC2=NC3=CC=CC=C13)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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